3-(Aminomethyl)benzaldehyde
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Overview
Description
3-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where an aminomethyl group is attached to the benzene ring at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the Mannich reaction, where benzaldehyde reacts with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions and can be catalyzed by various acids or metal complexes .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)benzaldehyde undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 3-(Carboxymethyl)benzaldehyde.
Reduction: 3-(Aminomethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the aminomethyl group.
4-(Aminomethyl)benzaldehyde: An isomer with the aminomethyl group at the para position.
2-(Aminomethyl)benzaldehyde: An isomer with the aminomethyl group at the ortho position.
Uniqueness
3-(Aminomethyl)benzaldehyde is unique due to the position of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-(aminomethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5,9H2 |
InChI Key |
GUCBUVXBLCUMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN |
Origin of Product |
United States |
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